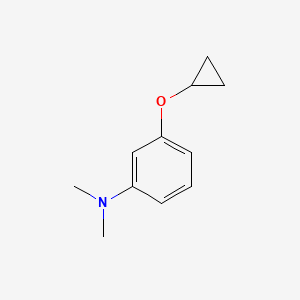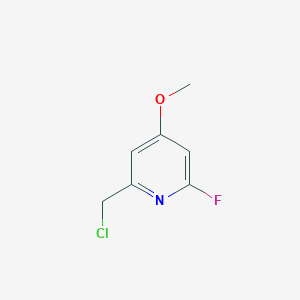
2-(Chloromethyl)-6-fluoro-4-methoxypyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Chloromethyl)-6-fluoro-4-methoxypyridine is a heterocyclic aromatic compound that contains a pyridine ring substituted with chloromethyl, fluoro, and methoxy groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Chloromethyl)-6-fluoro-4-methoxypyridine typically involves the chloromethylation of 6-fluoro-4-methoxypyridine. One common method includes the reaction of 6-fluoro-4-methoxypyridine with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloromethyl ether.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of safer and more environmentally friendly reagents and solvents is often considered in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions: 2-(Chloromethyl)-6-fluoro-4-methoxypyridine can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the fluoro group can lead to the formation of the corresponding hydroxy compound.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products:
Nucleophilic Substitution: Formation of substituted pyridines with various functional groups.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of hydroxy-substituted pyridines.
Aplicaciones Científicas De Investigación
2-(Chloromethyl)-6-fluoro-4-methoxypyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-(Chloromethyl)-6-fluoro-4-methoxypyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, it may inhibit specific enzymes involved in inflammatory processes or cancer cell proliferation. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparación Con Compuestos Similares
2-Chloromethyl-4-methoxypyridine: Lacks the fluoro group, which may affect its reactivity and biological activity.
6-Fluoro-4-methoxypyridine: Lacks the chloromethyl group, which may limit its use in nucleophilic substitution reactions.
2-(Chloromethyl)-4-methoxypyridine: Similar structure but without the fluoro group, affecting its electronic properties.
Uniqueness: 2-(Chloromethyl)-6-fluoro-4-methoxypyridine is unique due to the presence of both chloromethyl and fluoro groups, which confer distinct reactivity and potential biological activity. The combination of these substituents allows for versatile chemical modifications and exploration of diverse applications in various fields.
Propiedades
Fórmula molecular |
C7H7ClFNO |
|---|---|
Peso molecular |
175.59 g/mol |
Nombre IUPAC |
2-(chloromethyl)-6-fluoro-4-methoxypyridine |
InChI |
InChI=1S/C7H7ClFNO/c1-11-6-2-5(4-8)10-7(9)3-6/h2-3H,4H2,1H3 |
Clave InChI |
WPTPWLDQXDGKGC-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=NC(=C1)F)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


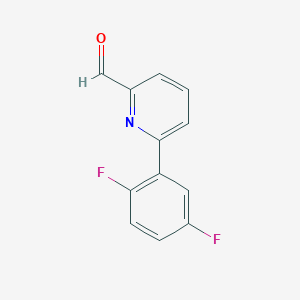
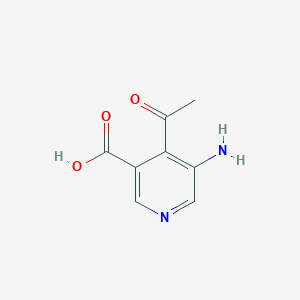
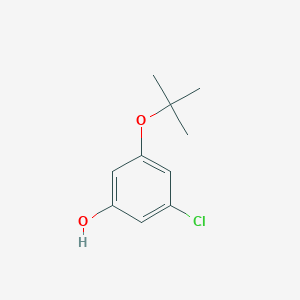
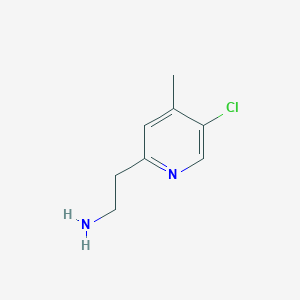
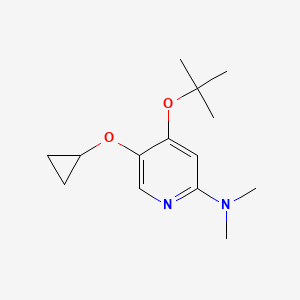

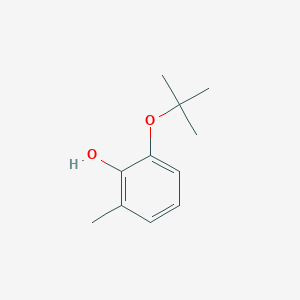
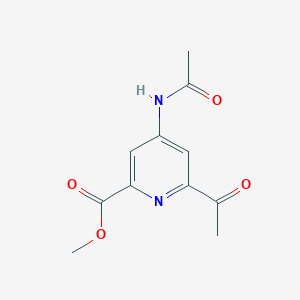

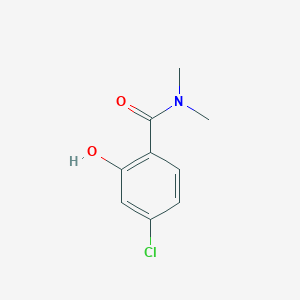
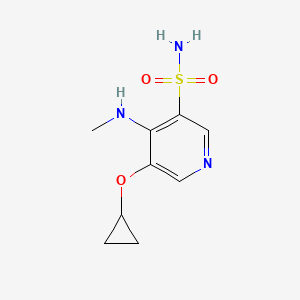
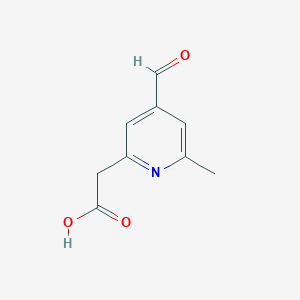
![7-(2-Oxopropyl)-1,4-dioxaspiro[4.5]decan-8-one](/img/structure/B14846690.png)
